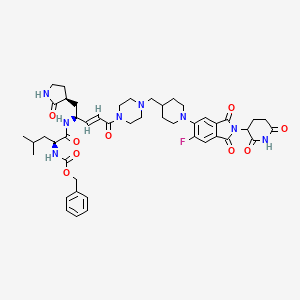![molecular formula C24H19N5O2 B12366724 4-(6-(4-(Morpholine-4-carbonyl)phenyl)imidazo[1,2-b]pyridazin-3-yl)benzonitrile](/img/structure/B12366724.png)
4-(6-(4-(Morpholine-4-carbonyl)phenyl)imidazo[1,2-b]pyridazin-3-yl)benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ETC-168 is a selective, orally active inhibitor of mitogen-activated protein kinase-interacting kinases 1 and 2 (MNK1 and MNK2). It has demonstrated antiproliferative efficacy both in vivo and in vitro, making it a promising compound for cancer research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETC-168 involves multiple steps, starting with the preparation of the core structure, followed by functional group modifications to achieve the desired selectivity and potency. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed. general synthetic methods for similar compounds often involve:
Step 1: Formation of the core structure through cyclization reactions.
Step 2: Introduction of functional groups via substitution reactions.
Step 3: Purification and characterization using techniques like high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
Industrial Production Methods
Industrial production of ETC-168 would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This would include:
Batch reactions: Conducted in large reactors with precise control over temperature, pressure, and reaction time.
Purification: Using techniques such as crystallization, distillation, and chromatography.
Quality Control: Ensuring the final product meets stringent purity and potency criteria through rigorous testing.
Chemical Reactions Analysis
Types of Reactions
ETC-168 undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Often performed using reagents like potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Typically carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Utilizes reagents such as alkyl halides or aryl halides under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific functional groups involved. For example:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of new carbon-carbon or carbon-heteroatom bonds.
Scientific Research Applications
ETC-168 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the role of MNK1 and MNK2 in various biochemical pathways.
Biology: Investigates the effects of MNK inhibition on cellular processes such as proliferation, apoptosis, and differentiation.
Medicine: Explores its potential as a therapeutic agent for treating cancers, particularly those driven by overexpression of MNK1 and MNK2.
Industry: Utilized in the development of new drugs targeting MNK1 and MNK2, as well as in the production of research reagents and diagnostic tools
Mechanism of Action
ETC-168 exerts its effects by selectively inhibiting MNK1 and MNK2, which are involved in the phosphorylation of eukaryotic translation initiation factor 4E (eIF4E). This inhibition blocks the translation of oncogenic proteins such as E2F1, FOXM1, and WEE1, leading to reduced tumor growth and proliferation . The molecular targets and pathways involved include:
MNK1 and MNK2: Key regulators of eIF4E phosphorylation.
eIF4E: A critical factor in the initiation of protein synthesis.
Oncogenic Proteins: Proteins that drive cancer progression and metastasis.
Comparison with Similar Compounds
ETC-168 is unique in its high selectivity and potency for MNK1 and MNK2 compared to other similar compounds. Some similar compounds include:
CGP57380: Another MNK inhibitor, but with lower selectivity and potency.
eFT508: A dual MNK1/2 inhibitor with different pharmacokinetic properties.
S63845: An MCL1 inhibitor that shows synergistic effects when combined with ETC-168
Properties
Molecular Formula |
C24H19N5O2 |
|---|---|
Molecular Weight |
409.4 g/mol |
IUPAC Name |
4-[6-[4-(morpholine-4-carbonyl)phenyl]imidazo[1,2-b]pyridazin-3-yl]benzonitrile |
InChI |
InChI=1S/C24H19N5O2/c25-15-17-1-3-19(4-2-17)22-16-26-23-10-9-21(27-29(22)23)18-5-7-20(8-6-18)24(30)28-11-13-31-14-12-28/h1-10,16H,11-14H2 |
InChI Key |
CARBAQLLNJEQRM-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C(=O)C2=CC=C(C=C2)C3=NN4C(=NC=C4C5=CC=C(C=C5)C#N)C=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2S,3R,4S,5S,6R)-2-[4-[(1S,2R)-1,3-dihydroxy-2-[4-(3-hydroxypropyl)-2-methoxyphenoxy]propyl]-2,6-dimethoxyphenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12366655.png)
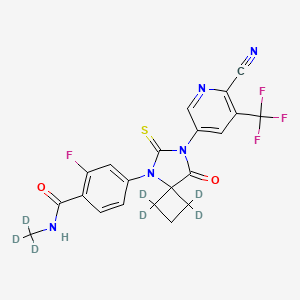

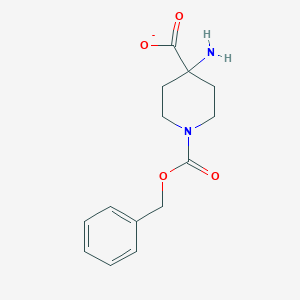

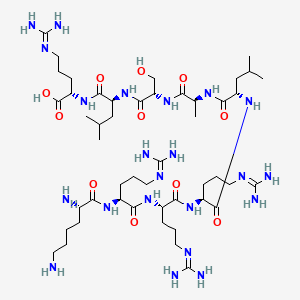


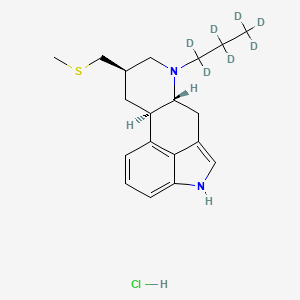

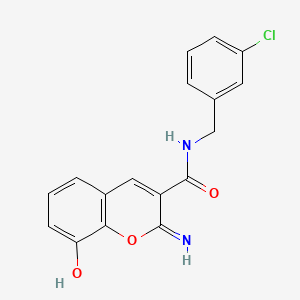
![3-(3-Hydroxyphenyl)-1-methyl-7-[3-(4-methylpiperazin-1-yl)anilino]-1,6-naphthyridin-2-one](/img/structure/B12366706.png)
